2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a thiophene ring, and a sulfonamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The oxadiazole and thiophene rings, along with the sulfonamide group, suggest a highly conjugated system which could have interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the oxadiazole ring could contribute to its stability and electronic properties .Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds has focused on their synthesis and chemical properties. For example, studies on aryl sulfides and sulfones demonstrate the potential for creating a variety of chemical structures with different functional groups, which can be crucial for developing novel materials or pharmaceuticals. The synthesis of aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5- imidazolyl sulfides and their subsequent oxidation to sulfones illustrates the chemical versatility of related compounds (Egolf & Bilder, 1994).
Molecular Wires and Optoelectronic Properties
Compounds with structures similar to the query have been investigated for their potential as molecular wires and in optoelectronics. For instance, derivatives of 2,5-diphenyl-1,3,4-oxadiazole have shown significant promise in this area, displaying interesting redox, structural, and optoelectronic properties. These findings suggest potential applications in electronics and materials science, highlighting the importance of such compounds in developing new technologies (Wang et al., 2006).
Proton Exchange Membranes for Fuel Cells
The synthesis of new poly (aryl ether sulfone) containing oxadiazole polymers has been explored for their application as proton exchange membranes in fuel cells. These materials exhibit excellent thermal, dimensional, and oxidative stability, suggesting their potential use in medium-high temperature fuel cell operations. The specific characteristics of these membranes, such as high proton conductivity and low methanol permeability, underscore the relevance of related compounds in energy technology (Xu et al., 2013).
Fluorescent Molecular Probes
The development of fluorescent molecular probes using similar chemical structures has been a significant area of research. These compounds, particularly those incorporating diphenyloxazole derivatives, exhibit strong solvent-dependent fluorescence, which can be used in biological research to study various events and processes. The properties of these probes, such as long emission wavelengths and high quantum yields, make them valuable tools in life sciences (Diwu et al., 1997).
Antibacterial Activity
Research into sulfone derivatives containing oxadiazole moieties has also highlighted their potential antibacterial activity. Studies have shown these compounds to be effective against rice bacterial leaf blight, demonstrating not only their antimicrobial properties but also their ability to enhance plant resistance against diseases. Such findings indicate the potential agricultural applications of these compounds in managing crop diseases and improving yield (Shi et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-13-4-5-15(12-14(13)2)20-23-21(28-24-20)19-18(10-11-29-19)30(26,27)25(3)17-8-6-16(22)7-9-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWWZYKEHQMFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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